molecular formula C21H17ClO3 B7962807 Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate

Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate

Cat. No.: B7962807
M. Wt: 352.8 g/mol
InChI Key: UYSZDWAZLHKEOO-UHFFFAOYSA-N
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Description

Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]-2-chlorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-[4-(benzyloxy)phenyl]-2-chlorobenzoic acid.

    Reduction: Formation of 4-[4-(benzyloxy)phenyl]-2-chlorobenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, while the ester and chlorobenzoate moieties contribute to the overall activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[4-(benzyloxy)phenyl]benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    Methyl 4-[4-(benzyloxy)phenyl]-3-chlorobenzoate: Similar structure but with the chlorine atom in a different position, potentially altering its chemical behavior.

    Methyl 4-[4-(benzyloxy)phenyl]-2-fluorobenzoate: Substitution of chlorine with fluorine, which may influence its electronic properties and reactivity.

Uniqueness

Methyl 4-[4-(benzyloxy)phenyl]-2-chlorobenzoate is unique due to the specific positioning of the benzyloxy and chlorine groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 2-chloro-4-(4-phenylmethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3/c1-24-21(23)19-12-9-17(13-20(19)22)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSZDWAZLHKEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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